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molecular formula C8H12N4O3 B8559832 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxamide CAS No. 89239-75-8

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxamide

Cat. No. B8559832
M. Wt: 212.21 g/mol
InChI Key: QYNNDXVLIVEGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04469868

Procedure details

A solution of 46 g (0.2 mol) of 3-methyl-4-nitro-1-n-propyl-pyrazole-5-carbonyl chloride [J. Med. Chem., 16 1346 (1973)] in 50 ml of acetone is added slowly to 250 ml of cold (5° C.) concentrated ammonium hydroxide. The mixture is filtered to give 33 g (79%) of 3-methyl-4-nitro-1-n-propylpyrazole-5-carboxamide, mp 136°-138° C. The amide (33 g, 0.15 mol) is stirred under reflux in 100 ml of phosphorus oxychloride for 2.5 hours and evaporated in vacuo. The residue is stirred in 250 ml of ice water to give, after filtering, 25.5 g (86%) of 5-cyano-3-methyl-4-nitro-1-n-propylpyrazole. This nitropyrazole (25 g, 0.013 mol) is dissolved in 350 ml of glacial acetic acid and treated at 95° C. portionwise with 12 g iron filings and 20 ml of water. After stirring under reflux three hours the mixture is filtered and the filtrate is concentrated in vacuo. The concentrate is extracted with methylene dichloride and the organic extract is treated with 20 ml of acetic anhydride and refluxed for two hours. The cooled mixure is stirred with saturated aqueous NaHCO3 solution, the organic layer is dried (MgSO4), and evaporated in vacuo to give 16.5 g of N-(5-cyano-3-methyl-1-n-propylpyrazol-4-yl)acetamide, mp 129°-131° C.
Name
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
12 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([N+:7]([O-])=O)=[C:5]([C:10]([NH2:12])=O)[N:4]([CH2:13][CH2:14][CH3:15])[N:3]=1.[N+]([C:19]1[CH:23]=CNN=1)([O-])=O.[OH2:24]>P(Cl)(Cl)(Cl)=O.C(O)(=O)C.[Fe]>[C:10]([C:5]1[N:4]([CH2:13][CH2:14][CH3:15])[N:3]=[C:2]([CH3:1])[C:6]=1[NH:7][C:23](=[O:24])[CH3:19])#[N:12]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CCC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
12 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
The residue is stirred in 250 ml of ice water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give
FILTRATION
Type
FILTRATION
Details
after filtering
STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
under reflux three hours the mixture
Duration
3 h
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The concentrate is extracted with methylene dichloride
EXTRACTION
Type
EXTRACTION
Details
the organic extract
ADDITION
Type
ADDITION
Details
is treated with 20 ml of acetic anhydride
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The cooled mixure is stirred with saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=NN1CCC)C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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